Cas no 140147-36-0 (n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside)

n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside 化学的及び物理的性質
名前と識別子
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- n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside
- n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside
- Man1-a-6[Man1-a-3]Man--O-Octyl
- n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)--D-mannopyranoside
- octyl 3,6-di-O-(mannopyranosyl)-mannopyranoside
- Octyl3,6-di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside
- b-D-Mannopyranoside, octyl O-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-
- Octyl hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranoside
- (2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-octoxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- beta-D-Mannopyranoside, octyl O-alpha-D-mannopyranosyl-(1-3)-O-(alpha-D-mannopyranosyl-(1-6))-
- SCHEMBL2190556
- (2S,3S,4S,5S,6R)-2-{[(2R,3R,4S,5S,6R)-3,5-DIHYDROXY-6-(OCTYLOXY)-4-{[(2R,3S,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-2-YL]METHOXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- OdMM
- n-Octyl 3,6-Di-O-(?-D-mannopyranosyl)-?-D-mannopyranoside
- n-Octyl 3,6-Di-O-( alpha -D-mannopyranosyl)- beta -D-mannopyranoside
- n-Octyl 3,6-Di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside
- Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside
- OCTYL 3,6-DI-O-(A-D-MANNOPYRANOSYL)-B-D-MANNOPYRANOSIDE
- DTXSID60930718
- 140147-36-0
- (2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5R,6R)-3,5-Dihydroxy-2-Octoxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxymethyl]Oxan-4-Yl]Oxy-6-(Hydroxymethyl)Oxane-3,4,5-Triol
- DB-222755
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- インチ: InChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3
- InChIKey: CMQKGONXPQXZKM-UHFFFAOYSA-N
- SMILES: CCCCCCCCOC1OC(COC2OC(CO)C(O)C(O)C2O)C(O)C(OC2OC(CO)C(O)C(O)C2O)C1O
計算された属性
- 精确分子量: 616.29400
- 同位素质量: 616.29423544g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 10
- 氢键受体数量: 16
- 重原子数量: 42
- 回転可能化学結合数: 15
- 複雑さ: 764
- 共价键单元数量: 1
- 原子立体中心数の決定: 15
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.4
- トポロジー分子極性表面積: 258Ų
じっけんとくせい
- ゆうかいてん: 111-114°C
- PSA: 257.68000
- LogP: -4.18820
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O277500-1mg |
n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside |
140147-36-0 | 1mg |
$ 150.00 | 2023-09-06 | ||
TRC | O277500-5mg |
n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside |
140147-36-0 | 5mg |
$678.00 | 2023-05-17 | ||
Biosynth | DO04803-500 ug |
Octyl 3,6-di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside |
140147-36-0 | 500ug |
$63.53 | 2023-01-05 | ||
TRC | O277500-500μg |
n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside |
140147-36-0 | 500μg |
$ 115.00 | 2023-09-06 | ||
Biosynth | DO04803-1000 ug |
Octyl 3,6-di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside |
140147-36-0 | 1mg |
$120.08 | 2023-01-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222012-1mg |
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside, |
140147-36-0 | 1mg |
¥2407.00 | 2023-09-05 | ||
TRC | O277500-0.5mg |
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside |
140147-36-0 | 0.5mg |
$ 90.00 | 2022-06-03 | ||
Biosynth | DO04803-2000 ug |
Octyl 3,6-di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside |
140147-36-0 | 2mg |
$213.44 | 2023-01-05 | ||
TRC | O277500-10mg |
n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside |
140147-36-0 | 10mg |
$1154.00 | 2023-05-17 | ||
TRC | O277500-500µg |
n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside |
140147-36-0 | 500µg |
$115.00 | 2023-05-17 |
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranosideに関する追加情報
Introduction to N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside (CAS No. 140147-36-0)
N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside, identified by its CAS number 140147-36-0, is a specialized glycoside compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its octyl chain and dual mannosyl moieties, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in drug delivery systems and bioactive molecule synthesis.
The molecular structure of N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside consists of a β-D-mannopyranoside core substituted at the 3 and 6 positions with α-D-mannopyranosyl groups, further modified with an octyl chain at the anomeric positions. This configuration imparts distinct hydrophobic and hydrophilic interactions, making it an intriguing candidate for solubilizing hydrophobic bioactive molecules and enhancing their bioavailability. The presence of multiple sugar moieties also suggests potential interactions with cellular receptors and enzymes, which could be exploited for therapeutic purposes.
In recent years, there has been a growing interest in glycosylation as a strategy to improve the pharmacokinetic properties of therapeutic agents. N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside represents an advanced glycoside derivative that could serve as a scaffold for developing novel drug formulations. Its ability to form stable complexes with lipophilic compounds has been explored in the context of nanomedicine, where it may enhance the delivery of poorly soluble drugs to target tissues.
One of the most compelling aspects of N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside is its potential role in modulating cellular processes. Mannose-based glycosides have been shown to interact with various lectins and receptors, influencing cellular signaling pathways. For instance, studies have demonstrated that mannosides can inhibit viral entry by blocking receptor binding, suggesting that this compound may have applications in antiviral therapies. Additionally, its structural similarity to natural glycosaminoglycans (GAGs) makes it a promising candidate for investigating interactions with GAG-degrading enzymes, which are implicated in several pathological conditions.
Recent research has also highlighted the potential of N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside in the development of carbohydrate-based vaccines. The ability to elicit immune responses is critical for vaccine design, and glycosides can serve as adjuvants or components of antigenic peptides. The compound's unique structure allows for precise modification at multiple sites, enabling researchers to fine-tune its immunogenicity. This flexibility has been exploited in preclinical studies aimed at developing vaccines against infectious diseases and cancer.
The synthesis of N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside involves complex carbohydrate chemistry techniques, including glycosylation reactions and protecting group strategies. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating its use in both academic research and industrial applications. The development of efficient synthetic routes has also enabled the creation of derivatives with tailored properties, expanding the potential applications of this glycoside.
In conclusion,N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside (CAS No. 140147-36-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it suitable for drug delivery systems, vaccine development, and modulation of cellular processes. As our understanding of glycosylation continues to evolve,N-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside is likely to play an increasingly important role in the discovery and development of novel therapeutics.
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